N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Core: The initial step often involves the sulfonation of 4-methoxy-3,5-dimethylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylamino Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl group. This can be achieved using a suitable alkylating agent like dimethylaminoethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes like synaptic transmission and plasticity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-4-methoxybenzenesulfonamide
- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the thiophene ring and the dimethylamino group, which may confer distinct pharmacological properties compared to its analogs. This structural uniqueness can result in different binding affinities and activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S2/c1-12-8-15(9-13(2)17(12)22-5)24(20,21)18-10-16(19(3)4)14-6-7-23-11-14/h6-9,11,16,18H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYHVPRDOLIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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